![molecular formula C18H19N7O3S B2556277 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 2034582-92-6](/img/structure/B2556277.png)
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Kinase Inhibitors
Research on compounds with tri- and tetra-substituted imidazole scaffolds, similar to the specified compound, focuses on their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the release of pro-inflammatory cytokines. Studies have extensively reviewed the design, synthesis, and activity of these inhibitors, highlighting their potential in treating inflammatory conditions and their relevance in understanding kinase inhibition mechanisms (Scior et al., 2011).
Cytochrome P450 Isoform Inhibition
Another aspect of research related to compounds with imidazole and pyrimidine structures involves their role in inhibiting Cytochrome P450 enzymes. These enzymes metabolize a wide range of drugs, and inhibition can predict drug-drug interactions. The specificity of these inhibitors is critical in understanding the metabolism of coadministered drugs, offering insights into safer drug design to avoid adverse interactions (Khojasteh et al., 2011).
Antitumor Activity
Imidazole derivatives, including those structurally related to the specified compound, have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole derivatives, have shown potential in preclinical testing stages for new antitumor drugs. Their structural features are of interest both for developing novel antitumor agents and understanding the synthesis of compounds with varied biological properties (Iradyan et al., 2009).
Optical Sensor Synthesis
Pyrimidine derivatives, which share a structural resemblance with the specified compound, have been utilized as exquisite sensing materials in the development of optical sensors due to their ability to form coordination and hydrogen bonds. This application underscores the compound's potential in the synthesis of materials for biological and medicinal applications, including sensor technology (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety have been known to exhibit a broad range of biological activities and can target a variety of proteins and enzymes .
Mode of Action
It is known that imidazole derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target protein’s active site .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-29(27,28)23-15-4-2-3-14(7-15)22-18(26)13-9-25(10-13)17-8-16(20-11-21-17)24-6-5-19-12-24/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVRGYMRTSFCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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